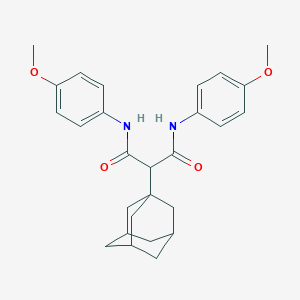
2-(1-adamantyl)-N~1~,N~3~-bis(4-methoxyphenyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide is a synthetic organic compound characterized by the presence of an adamantyl group and two methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide typically involves multiple steps. One common method starts with the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. This reaction is carried out in an inert solvent like dichloromethane at ambient temperature . The resulting product, 2-(1-adamantyl)-4-bromophenol, is then subjected to O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to produce 2-(1-adamantyl)-4-bromoanisole . Further steps involve coupling reactions and hydrolysis to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as catalytic coupling using the Suzuki-Miyaura method have been employed to form carbon-carbon bonds efficiently . These methods are characterized by stable high yields, simple scale-up, and technical feasibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the stability and lipophilicity of the compound, allowing it to interact effectively with biological membranes and proteins. The methoxyphenyl groups may contribute to the compound’s ability to modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-bromoanisole
- 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene)
Uniqueness
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide is unique due to its specific combination of structural features, including the adamantyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
201349-84-0 |
|---|---|
Fórmula molecular |
C27H32N2O4 |
Peso molecular |
448.6g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N,N'-bis(4-methoxyphenyl)propanediamide |
InChI |
InChI=1S/C27H32N2O4/c1-32-22-7-3-20(4-8-22)28-25(30)24(26(31)29-21-5-9-23(33-2)10-6-21)27-14-17-11-18(15-27)13-19(12-17)16-27/h3-10,17-19,24H,11-16H2,1-2H3,(H,28,30)(H,29,31) |
Clave InChI |
XQJKUUITRNAXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


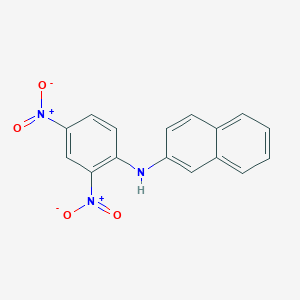
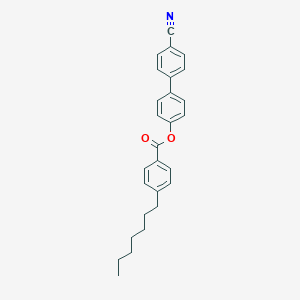
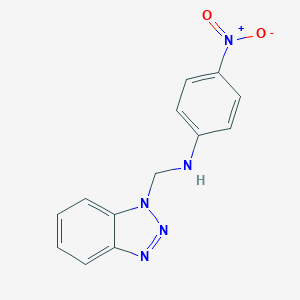

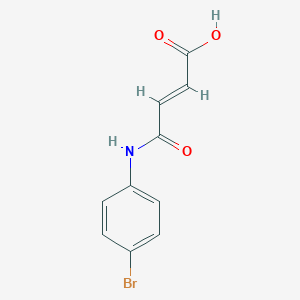
![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)
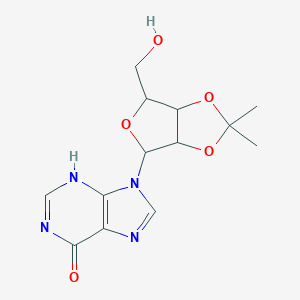
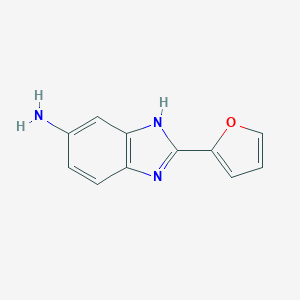
![2-Benzyl-4-(1-piperidinyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B512168.png)
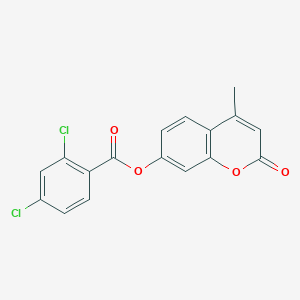
![2,4-dichloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B512173.png)
![8-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512180.png)
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B512186.png)
![(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B512196.png)
